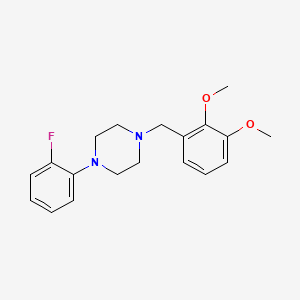
N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as FMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied extensively for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the progression of cancer.
Biochemical and physiological effects:
N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have low toxicity, making it a safer alternative to other compounds that have similar therapeutic properties. However, one limitation of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential area of research is the development of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide as a potential therapy for other neurodegenerative diseases such as Huntington's disease. Additionally, N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained by precipitation with a suitable solvent.
Scientific Research Applications
N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(2-furylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIGDVBENPMPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)



